2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an imidazole ring, a nitrophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, which can be synthesized from glyoxal and ammonia . The nitrophenyl group is then introduced through a nitration reaction, which involves the treatment of the imidazole derivative with nitric acid . The sulfanyl group is added via a nucleophilic substitution reaction, where a thiol group reacts with the imidazole derivative . Finally, the trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as thiols and amines are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The imidazole ring can coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Uniqueness
2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both nitrophenyl and trifluoromethylphenyl groups enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S/c19-18(20,21)14-3-1-2-4-15(14)23-16(26)11-29-17-22-9-10-24(17)12-5-7-13(8-6-12)25(27)28/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRUZAXSPZMERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.